molecular formula C13H16F3N5O4 B2796017 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline CAS No. 439097-25-3

2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline

Cat. No.: B2796017
CAS No.: 439097-25-3
M. Wt: 363.297
InChI Key: SWIJIYFLAFOREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline ( 439097-25-3) is a high-purity chemical compound offered for scientific research and development. This specialty chemical belongs to the dinitroaniline class, a group of compounds known for their activity as microtubule inhibitors . Dinitroanilines are widely studied in plant sciences for their herbicidal properties, where they disrupt cell division by binding to tubulin proteins and inhibiting microtubule polymerization, ultimately preventing root and shoot growth in plants . Researchers may employ this compound as a tool to study cytoskeleton dynamics and mitotic processes in various biological models. Beyond plant biology, the structural motifs of dinitroaniline derivatives make them subjects of interest in other research areas, including medicinal chemistry for the exploration of new antimicrobial agents . Available with a documented purity of >90% , this product is intended for laboratory use by qualified researchers. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJIYFLAFOREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of an appropriate precursor. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups at the 2 and 6 positions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: : The nitro groups can be further oxidized under specific conditions.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides can be used, often with a base to facilitate the reaction.

Major Products Formed

  • Oxidation: : Nitroso compounds and nitro derivatives.

  • Reduction: : Amines and their derivatives.

  • Substitution: : Alkylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is being explored for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and π-interactions is critical for its biological activity.

Case Study : Research has indicated that derivatives of this compound exhibit significant inhibition against certain cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies demonstrated that modifications to the piperazine moiety can enhance selectivity and potency against specific tumor types.

Agrochemicals

The compound is also being investigated for its role in the development of new agrochemical products. Its unique structure allows it to serve as a precursor for synthesizing novel fungicides and herbicides.

Case Study : A study reported that incorporating this compound into cinnamide derivatives significantly enhanced their fungicidal activity against Sclerotinia sclerotiorum and Pseudoperonspora cubensis. Compounds featuring this structure achieved up to 100% inhibition at specific concentrations.

Materials Science

This compound's unique chemical properties make it an interesting candidate for developing advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability compared to traditional materials. Studies indicate that films made from these composites exhibit better resistance to solvents and higher temperatures.

Mechanism of Action

The mechanism by which 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline -NH-(CH₂)₂-piperazine; -NO₂ (2,6-positions); -CF₃ (4-position) C₁₃H₁₆F₃N₅O₄ 375.29 Enhanced solubility due to piperazine; potential tubulin-targeting activity .
2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline -N(CH₂CH₂CH₃)₂; -NO₂ (2,6-positions); -CF₃ (4-position) C₁₃H₁₅F₃N₃O₄ 358.28 Herbicidal activity; lower solubility due to alkyl groups .
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline -NH-CH₂CH₂CH₃; -NO₂ (2,6-positions); -CF₃ (4-position) C₁₀H₁₀F₃N₃O₄ 293.20 Intermediate solubility; used in synthetic pathways for agrochemicals .
N-(3-Morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline -NH-(CH₂)₃-morpholine; -NO₂ (2,6-positions); -CF₃ (4-position) C₁₄H₁₇F₃N₄O₅ 390.31 Improved pharmacokinetics due to morpholine; experimental antitubulin agent .
4-(4-Methylpiperazino)aniline -NH-C₆H₄-piperazine (methyl-substituted); no nitro/trifluoromethyl groups C₁₁H₁₇N₃ 191.27 Lacks tubulin affinity; used as a building block in pharmaceuticals .

Key Comparative Insights

Trifluoromethyl and nitro groups are critical for tubulin binding.

Synthetic Accessibility: Alkyl-substituted derivatives (e.g., dipropyl or propyl) are synthesized via nucleophilic aromatic substitution, while piperazinoethyl/morpholinopropyl analogs require multi-step functionalization, increasing complexity .

Regulatory and Safety Profiles :

  • Dipropyl and diallyl analogs are classified under T:0840 (toxicological hazard), while piperazine/morpholine derivatives may exhibit reduced acute toxicity due to metabolically labile groups .

Biological Activity

2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline, with the CAS number 439097-25-3, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperazine ring, trifluoromethyl group, and two nitro groups, which contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C13H16F3N5O4
  • Molecular Weight : 363.29 g/mol
  • Structural Characteristics : The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to form significant interactions such as hydrogen bonds and π-interactions, which are critical for its reactivity in biological systems.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Exhibits potential against various bacterial strains, likely due to its structural features that disrupt bacterial cell function.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) against several bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
D24Staphylococcus aureus8.95
D24Escherichia coli35.8
D24Mycobacterium tuberculosis18.7

These results suggest that the compound has a broad spectrum of activity, comparable to established antibiotics like ampicillin and isoniazid .

Anti-inflammatory Potential

In vitro studies have shown that certain derivatives can modulate inflammatory responses by affecting transcription factors such as NF-κB. The structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance or diminish anti-inflammatory effects:

SubstituentEffect on NF-κB Activity (%)
3-Cl-4-Br-9%
2-CF₃-4-F+10%

This highlights the importance of molecular modifications in tuning biological activity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds demonstrated that modifications in the piperazine moiety significantly impacted efficacy against Gram-positive bacteria. The study concluded that compounds with higher lipophilicity showed better membrane penetration and antimicrobial action .
  • Inflammation Modulation : Another study focused on the anti-inflammatory effects of compounds similar to this compound. It was found that specific structural features could enhance the ability to inhibit NF-κB translocation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen facilitate cyano group introduction in related trifluoromethylaniline derivatives . Purification often employs reverse-phase chromatography (C18 columns with acetonitrile/water gradients) . Key challenges include managing nitro group reactivity and steric hindrance from the piperazinoethyl chain.

Q. How is structural characterization performed for this compound, and what analytical data are critical?

  • Methodological Answer : LC-MS (e.g., m/z 299 [M+H]+ ) and HPLC retention times (e.g., 0.82 minutes under SQD-FA05 conditions ) are standard for purity assessment. NMR (¹H/¹³C/¹⁹F) identifies substituent positions, while X-ray crystallography (using SHELX programs ) resolves 3D conformation. Vibrational spectroscopy (IR/Raman) can probe nitro and trifluoromethyl group interactions .

Q. What preliminary biological screening approaches are suitable for evaluating its activity?

  • Methodological Answer : In vitro assays against plant or protozoan tubulin (e.g., microtubule polymerization inhibition ) are common for dinitroanilines. Cytotoxicity screening in cancer cell lines (e.g., MTT assays) and herbicidal activity tests (seed germination inhibition) provide initial efficacy data. Dose-response curves and IC₅₀ calculations standardize potency comparisons .

Advanced Research Questions

Q. How can tubulin-binding mechanisms be elucidated experimentally, and what contradictions exist in current models?

  • Methodological Answer : Competitive binding assays with fluorescent colchicine analogs quantify displacement kinetics. Structural biology techniques (cryo-EM or X-ray crystallography) map interaction sites, though dinitroanilines may destabilize tubulin, complicating crystallization . Contradictions arise from species-specific tubulin isoform sensitivity; for example, plant vs. mammalian tubulin may show divergent binding affinities .

Q. What structure-activity relationship (SAR) trends differentiate the piperazinoethyl substituent from alkyl chains in analogous dinitroanilines?

  • Methodological Answer : Compared to dipropyl derivatives (e.g., trifluralin ), the piperazinoethyl group enhances solubility via protonation at physiological pH, potentially improving bioavailability. SAR studies in show that N-alkyl chain length and rigidity modulate tubulin affinity, with cyclic amines (e.g., morpholinopropyl) offering conformational restraint . Computational docking (e.g., AutoDock Vina) predicts binding poses and hydrogen-bonding interactions with tubulin’s α-subunit .

Q. Which computational strategies effectively model metabolic stability and degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict nitro group reduction susceptibility. Molecular dynamics (MD) simulations in liver microsome models assess cytochrome P450 interactions. In silico tools like ADMET Predictor™ or MetaSite® prioritize metabolites for LC-MS/MS validation .

Q. How can discrepancies in reported bioactivity data be resolved methodologically?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent carriers like DMSO). Standardized protocols (e.g., CLSI guidelines for antiprotozoal assays) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability) validate results. Meta-analyses of published IC₅₀ values using fixed-effects models account for inter-lab variability .

Q. What strategies optimize enantiomeric purity if chiral centers are introduced during synthesis?

  • Methodological Answer : Chiral HPLC (e.g., CHIRALPAK® columns) or capillary electrophoresis resolves enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) enforce stereocontrol. Circular dichroism (CD) confirms absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.